phosphinetriyltris[N,N-dimethylaniline]
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Overview
Description
Phosphinetriyltris[N,N-dimethylaniline] is a chemical compound with the molecular formula C24H30N3P and a molecular weight of 391.4889 . It is also known by its CAS Registry Number 1104-21-8 . This compound is a tertiary phosphine, which means it contains a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to three N,N-dimethylaniline groups, making it a triarylphosphine derivative.
Preparation Methods
The synthesis of phosphinetriyltris[N,N-dimethylaniline] typically involves the reaction of chlorophosphines with Grignard reagents or other organometallic compounds . One common method is the reaction of tris(chlorophosphine) with N,N-dimethylaniline in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Chemical Reactions Analysis
Phosphinetriyltris[N,N-dimethylaniline] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . In oxidation reactions, the phosphorus atom can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen. In reduction reactions, the compound can be reduced to form phosphine hydrides. Substitution reactions often involve the replacement of one of the N,N-dimethylaniline groups with another organic group. These reactions typically require the use of strong bases or nucleophiles.
Scientific Research Applications
Phosphinetriyltris[N,N-dimethylaniline] has several applications in scientific research, particularly in the fields of chemistry and materials science . It is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are often used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions. In addition, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with metals.
Mechanism of Action
The mechanism of action of phosphinetriyltris[N,N-dimethylaniline] involves its ability to donate electron density to metal centers in coordination complexes . The phosphorus atom in the compound has a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. This electron donation stabilizes the metal center and enhances its reactivity in catalytic processes. The N,N-dimethylaniline groups also contribute to the stability of the complex by providing steric protection to the metal center.
Comparison with Similar Compounds
Phosphinetriyltris[N,N-dimethylaniline] is similar to other triarylphosphine compounds, such as triphenylphosphine and tris(4-methoxyphenyl)phosphine . it is unique in its ability to form highly stable complexes with transition metals due to the electron-donating properties of the N,N-dimethylaniline groups. This makes it particularly useful in catalytic applications where stability and reactivity are important. Other similar compounds include tris(2-methoxyphenyl)phosphine and tris(4-fluorophenyl)phosphine, which also form stable metal complexes but have different electronic and steric properties.
Properties
CAS No. |
30442-12-7 |
---|---|
Molecular Formula |
C24H30N3P |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-bis[2-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C24H30N3P/c1-25(2)19-13-7-10-16-22(19)28(23-17-11-8-14-20(23)26(3)4)24-18-12-9-15-21(24)27(5)6/h7-18H,1-6H3 |
InChI Key |
QSVXMOKGHFNTEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1P(C2=CC=CC=C2N(C)C)C3=CC=CC=C3N(C)C |
Origin of Product |
United States |
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